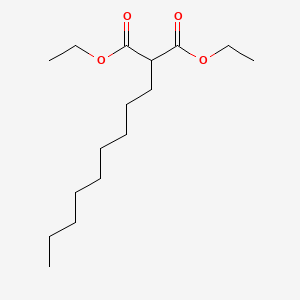

Diethyl nonylpropanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl nonylpropanedioate is a useful research compound. Its molecular formula is C16H30O4 and its molecular weight is 286.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

Diethyl nonylpropanedioate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form carboxylic acid derivatives.

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and generate malonic acid derivatives.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.

-

Mechanism : Deprotonation of water by hydroxide forms a nucleophile that attacks the ester carbonyl. The intermediate undergoes elimination to yield a dicarboxylate salt.

Comparative Hydrolysis Rates

| Condition | Reactivity (vs. Diethyl Malonate) | Rationale |

|---|---|---|

| Acidic | Slower | Steric hindrance from nonyl group |

| Basic | Faster | Electron-withdrawing acetamido group stabilizes enolate |

Transesterification

The ethoxy groups are replaced by other alcohols in the presence of acid/base catalysts.

-

Catalyst : Ti(OiPr)₄, H₂SO₄, or NaOEt.

-

Example Reaction :

Diethyl nonylpropanedioate+MeOHH+Dimethyl nonylpropanedioate+2EtOH -

Applications : Modifies solubility for pharmaceutical formulations .

Enolate Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~12–14), enabling enolate formation for alkylation.

Mechanism

-

Enolate Formation : Treatment with NaOEt deprotonates the α-carbon, generating a resonance-stabilized enolate.

-

Alkylation : The enolate attacks alkyl halides (e.g., CH₃I) via an Sₙ2 pathway.

-

Workup : Hydrolysis and decarboxylation yield alkylated acetic acid derivatives .

Example :

Enolate+R-X→Monoalkylated productH3O+R-substituted acetamide+CO2

Factors Influencing Reactivity

-

Steric Effects : The nonyl group slows alkylation compared to diethyl malonate.

-

Electronic Effects : The acetamido group enhances enolate stability through inductive effects .

Nucleophilic Substitution

The acetamido group can participate in nucleophilic reactions under specific conditions.

Example: Acetamide Hydrolysis

-

Conditions : 6M HCl, 100°C.

-

Product : 2-Amino-2-nonylpropanedioic acid (requires subsequent ester hydrolysis) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation after hydrolysis:

2-Acetamido-2-nonylpropanedioic acidΔ2-Acetamido-2-nonylacetic acid+CO2

Key Data

Stability and Side Reactions

特性

CAS番号 |

52180-01-5 |

|---|---|

分子式 |

C16H30O4 |

分子量 |

286.41 g/mol |

IUPAC名 |

diethyl 2-nonylpropanedioate |

InChI |

InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3 |

InChIキー |

JRPGECJKHZKZMO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

正規SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Key on ui other cas no. |

52180-01-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。